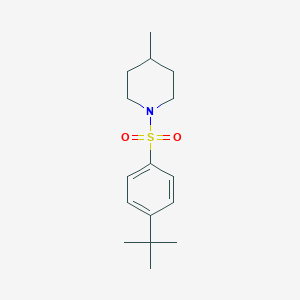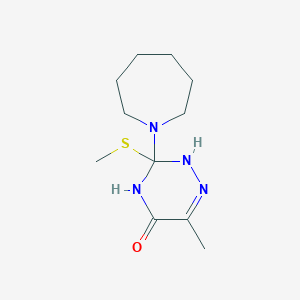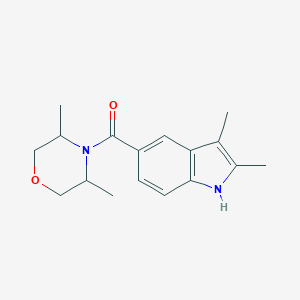![molecular formula C18H10N2O4 B241677 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not completely understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have suggested that it can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to modulate the expression of several genes and proteins that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit low toxicity in normal cells, which is an important consideration for the development of new drugs. One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of new drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for its anti-cancer activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Synthesis Methods
The synthesis of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several different methods. One of the most common approaches is the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can be further converted to this compound by nitration with nitric acid.
Scientific Research Applications
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this molecule exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases.
Properties
Molecular Formula |
C18H10N2O4 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-8-4-5-11-9-13(20(23)24)10-15(16(11)14)18(22)19(17)12-6-2-1-3-7-12/h1-10H |
InChI Key |
YPHKEMZEYMQDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)


![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)





![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
